2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylthio group, a pyrazin-2-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Formation of the Pyrazin-2-yloxy Intermediate: Pyrazine-2-carboxylic acid is reacted with an appropriate alcohol under acidic conditions to form pyrazin-2-yloxy.
Coupling Reaction: The benzylthiol and pyrazin-2-yloxy intermediates are coupled with a piperidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidin-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the pyrazin-2-yloxy group can bind to nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Benzylthio)-1-(4-(quinolin-2-yloxy)piperidin-1-yl)ethanone: Contains a quinoline ring, offering different electronic properties.
Uniqueness
2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(14-24-13-15-4-2-1-3-5-15)21-10-6-16(7-11-21)23-17-12-19-8-9-20-17/h1-5,8-9,12,16H,6-7,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBUPNHNXQXUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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